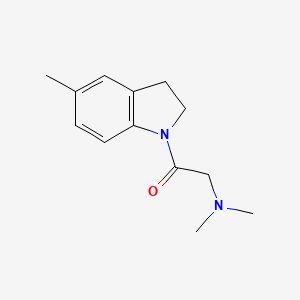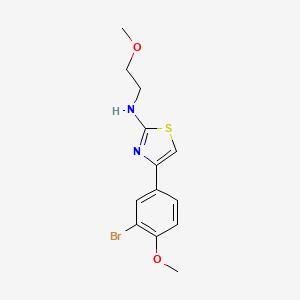![molecular formula C15H17ClN2O2 B7637322 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile is an organic compound that belongs to the class of benzonitriles It features a benzene ring substituted with a nitrile group, a chlorine atom, and an azepane ring connected through an oxoethoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.
Attachment of the Oxoethoxy Linker: The oxoethoxy linker is introduced by reacting the azepane ring with an appropriate oxoethoxy compound, such as ethylene glycol or its derivatives, under suitable conditions.
Substitution on the Benzene Ring: The final step involves the introduction of the nitrile group and the chlorine atom onto the benzene ring. This can be achieved through nucleophilic substitution reactions using appropriate reagents like cyanogen bromide and chlorine gas.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The chlorine atom on the benzene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium methoxide, sodium ethoxide, and various organometallic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products may include primary amines, secondary amines, or other reduced derivatives.
Substitution: Products will vary depending on the substituent introduced, such as alkyl, aryl, or other functional groups.
科学的研究の応用
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Chemical Biology: It can serve as a probe or ligand in studies involving biological systems, helping to elucidate molecular mechanisms and pathways.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of various industrial chemicals and specialty products.
作用機序
The mechanism of action of 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The azepane ring and nitrile group are key structural features that contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile: Similar structure with a methoxy group instead of a chlorine atom.
4-[2-(Azepan-1-yl)-2-oxoethoxy]benzoic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methylbenzonitrile: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications, such as medicinal chemistry and materials science, where the chlorine atom can play a crucial role in modulating the compound’s properties.
特性
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-13-9-12(10-17)5-6-14(13)20-11-15(19)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRQTPZNVJORPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one](/img/structure/B7637241.png)


![4-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637260.png)

![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7637265.png)

![3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B7637273.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7637292.png)
![4-[(5-chloropyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B7637302.png)



